2-Morpholino-5-nitrobenzonitrile
Overview
Description
2-Morpholino-5-nitrobenzonitrile is a chemical compound with the molecular formula C11H11N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a morpholine ring, a nitro group, and a benzonitrile moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
2-Morpholino-5-nitrobenzonitrile is a type of morpholino oligomer . Morpholino oligomers are uncharged molecules that bind to complementary sequences of RNA . They are specific, soluble, non-toxic, stable, and effective antisense reagents . They are very versatile, targeting a wide range of RNA targets .
Mode of Action
Morpholinos have different effects depending on the sort of target they bind . They can block ribosome assembly and stop translation of a protein from an mRNA . They can also bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing .
Biochemical Pathways
Morpholinos in general can inhibit the maturation and activity of mirna , which plays a crucial role in various biochemical pathways.
Pharmacokinetics
Morpholinos are known to freely diffuse between the cytosol and nuclear compartments once introduced into cells . They are also known to be stable and non-toxic .
Result of Action
Morpholinos in general can prevent a particular protein from being made in an organism or cell culture . They can also cause a range of different outcomes beyond simple gene knockdowns .
Action Environment
Morpholinos are known to be stable and non-toxic , suggesting that they may be robust to various environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Morpholino-5-nitrobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cell-penetrating peptides (CPPs) which facilitate its intracellular delivery . These interactions are crucial for its function in biochemical assays and research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain genes and proteins, thereby altering cellular responses . This compound is also known to affect the uptake and toxicity of morpholino oligomers in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to participate in nucleophilic substitution reactions, which are essential for its biochemical activity . These interactions are critical for understanding its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies are essential to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Research has shown that there are threshold effects, and it is crucial to determine the optimal dosage for therapeutic applications . Understanding these dosage effects is vital for its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in which it participates . Detailed studies on its metabolic pathways are necessary to elucidate its role in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins that determine its localization and accumulation . These factors influence its bioavailability and efficacy in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-5-nitrobenzonitrile typically involves the reaction of morpholine with 1-cyano-2-bromo-5-nitrobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran. The mixture is heated to reflux for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Morpholino-5-aminobenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2-Morpholino-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholino-5-nitrobenzenecarbonitrile
- 2-Morpholino-5-nitrobenzamide
- 2-Morpholino-5-nitrobenzoic acid
Uniqueness
2-Morpholino-5-nitrobenzonitrile is unique due to the presence of both a morpholine ring and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-morpholin-4-yl-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMGFZRJYLSGJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428638 | |
Record name | 2-Morpholino-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78252-11-6 | |
Record name | 2-Morpholino-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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